![molecular formula C9H8BrNO2S B2710322 methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 478239-04-2](/img/structure/B2710322.png)
methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Overview
Description
Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H8BrNO2S . It has a molecular weight of 274.14 .
Synthesis Analysis
The synthesis of this compound can be achieved through the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride . Another method involves the reaction of methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate with N-iodosuccinimide in dry DMF .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrNO2S/c1-4-7(10)8-6(14-4)3-5(11-8)9(12)13-2/h3,11H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be alkylated with different bromides in the presence of sodium hydride . It can also react with N-iodosuccinimide in dry DMF .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 163-165°C . It has a molar refractivity of 55.16 and a topological polar surface area (TPSA) of 70.33 Ų . The compound is soluble, with a solubility of 0.088 mg/ml .Scientific Research Applications
Synthesis of N-Substituted Derivatives
The compound can be alkylated with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in THF to afford the corresponding N-substituted derivatives . This process is significant in the synthesis of various organic compounds .
Construction of π-Conjugated Fused Systems
Derivatives of methyl and ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylates can provide basic scaffolds for the construction of π-conjugated fused systems, which are important in optoelectronics .
Synthesis of Biologically Active Compounds
The compound can be used for the synthesis of biologically active compounds of the thieno-pyrrole series . These compounds have potential applications in the development of new drugs and treatments .
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . The compound can be used in the synthesis of these derivatives, which play a main role in cell biology .
Treatment of Various Disorders
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Alkylation Reactions of Vitamin B12 Derivatives
The compound can be used as a reference substrate in the alkylation reactions of vitamin B12 derivatives . This process is significant in the study of vitamin B12 and its potential applications .
Preparation of 3-[(2H-1,2,4-Benzothiadiazine-1,1-Dioxide-3-Yl)Thio]-2-Methylpropanoic Acids
The compound can be used as a starting material in the preparation of biologically significant 3-[(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids . These acids have potential applications in the development of new drugs and treatments .
Synthesis of Selected Alkaloids
The compound can be used in the construction of indoles as a moiety in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .
Safety and Hazards
properties
IUPAC Name |
methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2S/c1-4-7(10)8-6(14-4)3-5(11-8)9(12)13-2/h3,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUYKWCGGQXQOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C=C(N2)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |
Synthesis routes and methods
Procedure details
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